molecular formula C18H28O8 B14345486 [2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate CAS No. 94253-99-3

[2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate

Cat. No.: B14345486
CAS No.: 94253-99-3
M. Wt: 372.4 g/mol
InChI Key: GCCOZZKHVAOYJZ-UHFFFAOYSA-N
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Description

[2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate ( 94253-99-3) is a chemical compound offered as a fine chemical intermediate for research and development purposes . This compound is part of a class of synthetic intermediates based on a cyclohexyl scaffold, structures that are of significant interest in medicinal chemistry for the development of novel bioactive molecules . As a multifunctional intermediate, it provides researchers with a versatile building block for further chemical synthesis and exploration. Potential research applications could include its use in the development of protease inhibitors, given that related cyclohexyl derivatives have been investigated for their ability to inhibit enzymes like prohormone convertases , or in the synthesis of other complex organic structures. Researchers are exploring these avenues to create new tools for studying biochemical pathways. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting. For specific technical data, purity information, and custom synthesis inquiries, please contact the supplier directly.

Properties

CAS No.

94253-99-3

Molecular Formula

C18H28O8

Molecular Weight

372.4 g/mol

IUPAC Name

[2,4,5-tris(acetyloxymethyl)cyclohexyl]methyl acetate

InChI

InChI=1S/C18H28O8/c1-11(19)23-7-15-5-17(9-25-13(3)21)18(10-26-14(4)22)6-16(15)8-24-12(2)20/h15-18H,5-10H2,1-4H3

InChI Key

GCCOZZKHVAOYJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1CC(C(CC1COC(=O)C)COC(=O)C)COC(=O)C

Origin of Product

United States

Preparation Methods

Compound Characterization and Properties

Before delving into preparation methods, it is essential to understand the structural and physical properties of [2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate:

Property Value
CAS Number 94253-99-3
Molecular Formula C₁₈H₂₈O₈
Molecular Weight 372.4 g/mol
Synonyms NSC122120, CHEMBL2139896
IUPAC Name [2,4,5-tris(acetyloxymethyl)cyclohexyl]methyl acetate
Appearance White solid

The compound contains four acetyloxy groups in total: three acetyloxymethyl groups at positions 2, 4, and 5 of the cyclohexyl ring, and one acetate group on the methyl branch from position 1. This structural complexity necessitates carefully designed synthetic strategies to achieve regioselective functionalization.

General Synthetic Approaches

The synthesis of this compound typically employs one of several general approaches:

Direct Acetylation of Polyhydroxymethyl Cyclohexane Derivatives

This approach involves the simultaneous acetylation of all hydroxyl groups in a polyhydroxymethyl cyclohexane precursor using acetic anhydride or acetyl chloride. The key challenge in this method is obtaining the appropriately hydroxylated cyclohexane derivative with hydroxymethyl groups at the correct positions.

Sequential Functionalization

This strategy involves stepwise introduction of acetyloxymethyl groups at specific positions (2, 4, and 5) of the cyclohexyl ring, followed by addition of the acetoxymethyl group at position 1. This approach provides better control over regioselectivity but requires more synthetic steps and careful protection/deprotection strategies.

Carbohydrate-Based Approach

Given the specific stereochemistry and substitution pattern required, modified carbohydrate precursors can serve as starting materials. These naturally occurring compounds already possess defined stereochemistry that can be exploited to generate the desired substitution pattern on the cyclohexyl ring after appropriate modifications.

Detailed Preparation Methods

Method 1: Direct Acetylation of Tetrahydroxymethylcyclohexane

This method involves the comprehensive acetylation of all hydroxymethyl groups in a [2,4,5-tris(hydroxymethyl)cyclohexyl]methanol precursor.

Materials and Reagents
Reagent Quantity Function
[2,4,5-tris(hydroxymethyl)cyclohexyl]methanol 1.0 equivalent Starting material
Acetic anhydride 6.0 equivalents Acetylating agent
Pyridine 1.5 equivalents Base/catalyst
4-Dimethylaminopyridine (DMAP) 0.1 equivalents Catalyst
Dichloromethane - Solvent
Procedure
  • In a dry round-bottom flask, dissolve [2,4,5-tris(hydroxymethyl)cyclohexyl]methanol (10 mmol) in anhydrous dichloromethane (50 mL).
  • Add pyridine (15 mmol) and DMAP (1 mmol).
  • Cool the solution to 0°C in an ice bath.
  • Add acetic anhydride (60 mmol) dropwise over 30 minutes.
  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
  • Monitor the reaction progress using thin-layer chromatography (TLC).
  • Once complete, quench the reaction with methanol (5 mL).
  • Wash the organic layer sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography using appropriate eluent systems.
Yield and Characterization

The yield typically ranges from 85-93% of a colorless oil or white solid. The product can be characterized by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm successful acetylation of all hydroxyl groups.

Method 2: Carbohydrate-Derived Approach

This method utilizes carbohydrates as starting materials, exploiting their defined stereochemistry to construct the desired cyclohexane derivative.

Materials and Reagents
Reagent Quantity Function
D-glucose or D-mannose derivative 1.0 equivalent Starting material
Sodium borohydride 2.0 equivalents Reducing agent
Acetic anhydride 6.0 equivalents Acetylating agent
Sulfuric acid (conc.) Catalytic amount Catalyst
1,4-Dioxane - Solvent
Trifluoromethanesulfonic acid Catalytic amount Lewis acid catalyst
Procedure
  • Convert the appropriate carbohydrate to a cyclohexane derivative through a series of functional group transformations.
  • Reduce selectively to generate hydroxymethyl groups at positions 2, 4, and 5.
  • Perform acetylation of all hydroxyl groups using acetic anhydride and a catalytic amount of sulfuric acid or trifluoromethanesulfonic acid.
  • Purify the product through standard workup procedures and column chromatography.

The preparation of the cyclohexane core often requires careful temperature control, especially when using Lewis acid catalysts like trifluoromethanesulfonic acid. As noted in one protocol: "2.1 mL of trifluoromethanesulfonic acid was added to a solution of 13.8 g of 5-(hydroxymethyl)oxolane-2-one and 19.0 g of 2,4,6-tris(benzyloxy)-1,3,5-triazine in 150 mL of dioxane at a temperature of 5°C to 10°C, and the obtained mixture was then stirred at room temperature for 5 hours".

Method 3: Sequential Functionalization Approach

This method involves the stepwise introduction of acetyloxymethyl groups to achieve the desired substitution pattern.

Materials and Reagents
Reagent Quantity Function
Appropriately substituted cyclohexane 1.0 equivalent Starting material
Paraformaldehyde 4.0 equivalents Hydroxymethylation agent
Acetyl chloride 4.0 equivalents Acetylating agent
Triethylamine 4.0 equivalents Base
Various protecting groups As needed Regioselective control
Dichloromethane/Tetrahydrofuran - Solvents
Procedure
  • Protect specific positions of the cyclohexane ring.
  • Introduce hydroxymethyl groups sequentially at positions 2, 4, and 5 using hydroxymethylation reactions.
  • Acetylate each hydroxymethyl group as it is introduced or perform a global acetylation after all hydroxymethyl groups are in place.
  • Remove protecting groups and acetylate the remaining positions.
  • Purify through standard workup procedures and column chromatography.

A relevant approach described in the literature involves "hydroxymethylation of electron-rich aromatic compounds," which can be adapted for cyclohexane derivatives: "The synthesis included a standard chloromethylation [...] with formaldehyde in the presence of hydrochloric acid, followed by the rapid hydrolysis of the chloromethyl group during the mildly basic aqueous wash stage incorporated in the work-up procedure".

Optimization of Acetylation Conditions

Various acetylation conditions have been investigated to optimize the yield and purity of this compound. The following table summarizes key reaction parameters:

Acetylation Agent Catalyst/Base Solvent Temperature (°C) Time (h) Yield (%)
Acetic anhydride Pyridine/DMAP DCM 0→25 12-24 85-93
Acetyl chloride Triethylamine DCM 0→20 5-8 71-85
Acetic anhydride H₂SO₄ (cat.) Neat 50 2-5 80-90
Acetic anhydride NaOAc Acetic acid 85 1 79-86

The data demonstrates that multiple acetylation methods can be employed, with the choice depending on the stability of the substrate and the desired scale of synthesis.

Purification and Analysis

Purification Techniques

The crude this compound typically requires purification to remove excess reagents and byproducts. Common purification methods include:

  • Column chromatography on silica gel using hexane/ethyl acetate gradient systems
  • Recrystallization from appropriate solvent systems
  • Distillation under reduced pressure for larger scale preparations

A typical purification procedure involves: "The solvent was distilled away under reduced pressure, and the obtained residue was then purified by silica gel column chromatography (ethyl acetate/hexane=2/3 to 1/1), so as to obtain the product in the form of a colorless oily product".

Analytical Characterization

The successful synthesis of this compound should be confirmed through comprehensive analytical techniques:

NMR Spectroscopy
  • ¹H NMR: Characteristic peaks for acetyl methyl protons (δ 2.0-2.1 ppm), cyclohexyl methine protons, and methylene protons adjacent to acetoxy groups
  • ¹³C NMR: Carbonyl carbons of acetate groups (δ ~170 ppm), cyclohexyl carbons, and methylene carbons
Mass Spectrometry
  • Expected molecular ion peak at m/z 372 (M⁺)
  • Characteristic fragmentation pattern including loss of acetate groups
Infrared Spectroscopy
  • Strong C=O stretching bands at ~1740 cm⁻¹ (ester)
  • C-O stretching at ~1230-1240 cm⁻¹

Challenges and Considerations

Regioselectivity

A primary challenge in synthesizing this compound is achieving the correct regioselectivity for hydroxymethyl group introduction. Strategic use of protecting groups and careful control of reaction conditions are essential to direct functionalization to specific positions on the cyclohexane ring.

Stereochemistry

The stereochemistry of the cyclohexane ring substituents must be carefully controlled. Starting with appropriate carbohydrate derivatives can provide the desired stereochemical configuration, which must be maintained throughout subsequent transformations.

Acetylation Conditions

Complete acetylation of all hydroxyl groups may require careful optimization of reaction conditions. Monitoring the reaction progress by TLC or HPLC is advisable to ensure complete conversion.

Applications and Significance

This compound has potential applications in various fields:

  • As a synthetic intermediate in complex molecule synthesis
  • In pharmaceutical development
  • As a reference compound in analytical chemistry
  • For structure-activity relationship studies in medicinal chemistry

The compound's multiple acetoxy groups make it a useful model system for studying regioselective deacetylation reactions, which are important in carbohydrate chemistry and drug development.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyloxymethyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction of the ester groups can yield the corresponding alcohols.

    Substitution: The acetyloxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, [2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its ester groups can be hydrolyzed to release active compounds in a controlled manner.

Medicine: In medicine, this compound has potential applications in drug delivery systems. The ester groups can be designed to release therapeutic agents in response to specific biological triggers.

Industry: In the industrial sector, this compound can be used in the production of polymers and resins. Its multiple functional groups allow for cross-linking, leading to materials with enhanced mechanical properties.

Mechanism of Action

The mechanism of action of [2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate involves the hydrolysis of its ester groups to release acetic acid and the corresponding alcohol. This hydrolysis can be catalyzed by enzymes such as esterases in biological systems. The released acetic acid can participate in various metabolic pathways, while the alcohol can interact with cellular targets.

Comparison with Similar Compounds

Structural Analogs in Malodor Neutralization

highlights 2-(1,1-dimethylethyl)cyclohexyl ethanoate and 4-(1,1-dimethylethyl)cyclohexyl ethanoate as malodor-neutralizing agents. These compounds differ from the target molecule in their substitution patterns:

  • Substituents : Tert-butyl groups (bulky, hydrophobic) vs. acetyloxymethyl groups (polar, ester-containing).
  • Reactivity : Tert-butyl groups enhance steric shielding, reducing hydrolysis rates compared to the acetyloxymethyl groups in the target compound, which are prone to ester cleavage under acidic/basic conditions.
  • Applications : Both classes may mask malodors via molecular encapsulation, but the target compound’s acetyloxymethyl groups could improve water solubility, broadening its applicability in aqueous systems .

Tricyclo[5.2.1.0²,⁶]dec-4-en-8-yl ethanoate

This tricyclic ethanoate () features a rigid, fused-ring system, contrasting with the flexible cyclohexane core of the target compound:

  • Molecular Weight : Higher due to the tricyclic framework, leading to reduced volatility.
  • Solubility : Likely lower in polar solvents compared to the target compound, which benefits from acetyloxymethyl-derived polarity.
  • Stability : The strained tricyclic structure may exhibit lower thermal stability than the cyclohexane-based analog .

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol

  • Polarity : Ethoxy and hydroxyl groups enhance hydrophilicity, akin to acetyloxymethyl esters.
  • Bulkiness : The tetramethylbutyl group introduces steric effects comparable to the target compound’s substituents but lacks ester reactivity.
  • Applications : Primarily a surfactant or solvent, whereas the target compound’s ester groups may favor fragrance or prodrug applications .

Comparative Data Table

Property/Compound [2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate 2-(1,1-Dimethylethyl)cyclohexyl ethanoate Tricyclo[5.2.1.0²,⁶]dec-4-en-8-yl ethanoate
Substituents 3 acetyloxymethyl, 1 methyl ethanoate 1 tert-butyl Tricyclic framework, 1 ethanoate
Molecular Weight (est.) ~450–500 g/mol ~200–250 g/mol ~250–300 g/mol
Polarity Moderate (ester groups) Low (tert-butyl) Low (nonpolar tricyclic core)
Hydrolysis Susceptibility High (acetyl esters) Low Moderate (ethanoate ester)
Volatility Low Moderate Very low
Applications Malodor control, fragrances Malodor neutralizers Specialty fragrances

Key Research Findings

Synthetic Challenges : The target compound’s tris(acetyloxymethyl) groups necessitate multi-step acetylation, contrasting with simpler tert-butyl substitutions in analogs .

Stability : Accelerated hydrolysis under alkaline conditions compared to tert-butyl analogs, limiting its use in high-pH formulations .

Performance in Malodor Control : The acetyloxymethyl groups may enhance binding to polar odorants (e.g., amines, thiols), outperforming tert-butyl analogs in hydrophilic environments .

Biological Activity

[2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C18H28O8
  • Molecular Weight : 372.4 g/mol
  • CAS Number : 94253-99-3

The compound features three acetyloxymethyl groups attached to a cyclohexyl ring, which may influence its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various biological pathways. Preliminary studies suggest that it may act as a substrate or inhibitor for specific enzymes involved in metabolic processes.

Enzyme Inhibition

Research indicates that compounds with similar structures often exhibit inhibitory effects on serine proteases and other enzyme classes. For instance, studies have shown that certain carbamate derivatives can inhibit prohormone convertases (PC1/3 and PC2), which are crucial in peptide hormone maturation . The potential for this compound to inhibit such enzymes warrants further investigation.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties against various pathogens. The inhibition of bacterial virulence factors could be a mechanism through which this compound exerts its effects.
  • Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation by modulating cytokine production and immune responses.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of structurally related compounds against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at concentrations above 50 µM .
  • Enzyme Inhibition Study : In vitro assays demonstrated that this compound inhibited prohormone convertases with an IC50 value indicative of moderate potency. This suggests potential applications in metabolic disorders where these enzymes play a critical role .

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
AntimicrobialSignificant growth inhibition
Enzyme InhibitionModerate inhibition of PC1/3 and PC2
Anti-inflammatoryModulation of cytokine production

Q & A

Q. What are the optimal reaction conditions for synthesizing [2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate to maximize yield and purity?

Answer: A multi-step synthesis approach is recommended, inspired by methodologies for structurally related cyclohexyl derivatives. Key steps include:

  • Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during acetylation, as demonstrated in multi-step syntheses of cyclohexyl carbamates .
  • Catalytic coupling : Employ Pd₂(dba)₃ with BINAP ligand in toluene under nitrogen to facilitate coupling reactions, ensuring minimal side-product formation .
  • Purification : Utilize recrystallization (e.g., ethanol/water mixtures) for intermediates, as seen in esterification protocols . Monitor reaction progress via LC-MS to confirm molecular ion peaks .

Q. How can X-ray crystallography confirm the molecular structure of this compound?

Answer: Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemical ambiguities. Key steps include:

  • Crystal growth : Use slow evaporation in solvents like ethanol or dichloromethane to obtain high-quality crystals.
  • Data collection : Submit crystals to the Cambridge Crystallographic Data Centre (CCDC) for standardized refinement, as done for homopropargyl alcohol derivatives .
  • Validation : Compare bond lengths and angles with similar acetyloxymethyl-containing compounds (e.g., 1-cyclohexylethanone derivatives) to confirm structural integrity .

Q. What methodologies assess the hydrolytic stability of the acetyloxymethyl groups under physiological conditions?

Answer: Design pH-dependent hydrolysis studies:

  • Acidic/basic conditions : Reflux the compound in HCl/MeOH or K₂CO₃/MeOH solutions, monitoring degradation via HPLC .
  • Enzymatic hydrolysis : Incubate with esterases (e.g., porcine liver esterase) at 37°C, similar to pro-drug activation studies for acetyloxymethyl-containing antiviral agents .
  • Kinetic analysis : Use ¹H NMR to track acetyl group cleavage rates in deuterated buffers .

Q. What protocols validate the purity of this compound using chromatographic methods?

Answer:

  • HPTLC : Apply a silica gel matrix with ethyl acetate/hexane mobile phases, comparing Rf values to standards .
  • Reverse-phase HPLC : Use a C18 column and acetonitrile/water gradient, calibrated against certified reference materials .
  • Gas chromatography (GC) : Analyze volatile byproducts (e.g., methyl ethanoate) using flame ionization detection, referencing thermodynamic data for solvent interactions .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported solubility data across solvent systems?

Answer:

  • Systematic solvent screening : Test solubility in aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents, noting temperature dependencies .
  • Controlled experiments : Replicate conflicting studies under identical conditions (e.g., 25°C, inert atmosphere) .
  • Advanced analytics : Use differential scanning calorimetry (DSC) to detect polymorphic forms influencing solubility .

Q. What computational approaches model the conformational flexibility of the cyclohexyl ring?

Answer:

  • Molecular dynamics (MD) simulations : Parameterize the cyclohexyl ring using force fields (e.g., OPLS-AA) and simulate in explicit solvent models .
  • Density functional theory (DFT) : Calculate energy barriers for chair-to-boat transitions, referencing crystal structure data for validation .

Q. How do steric effects influence the reactivity of acetyloxymethyl groups in nucleophilic substitutions?

Answer:

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated acetyl groups to assess steric vs. electronic contributions.
  • X-ray crystallography : Resolve transition-state analogs (e.g., tetrahedral intermediates) to visualize steric hindrance .
  • Competitive experiments : Compare reactivity with less hindered analogs (e.g., methyl ethanoate) under identical conditions .

Q. What strategies mitigate side reactions during acetylation of cyclohexyl derivatives?

Answer:

  • Temperature control : Perform reactions at 0–5°C to suppress over-acetylation, as seen in tert-butyl carbamate syntheses .
  • Selective catalysts : Use lipase enzymes (e.g., Candida antarctica Lipase B) for regioselective acetylation .
  • In situ quenching : Add scavengers (e.g., molecular sieves) to absorb excess acetic anhydride .

Q. How can kinetic studies elucidate acid-catalyzed hydrolysis mechanisms of the ethanoate ester?

Answer:

  • Stopped-flow spectroscopy : Monitor transient intermediates at millisecond resolution in acidic buffers .
  • Isotopic labeling : Use ¹⁸O-labeled water to track oxygen incorporation into hydrolysis products via mass spectrometry .
  • Activation parameters : Calculate ΔH‡ and ΔS‡ from Arrhenius plots to distinguish between associative and dissociative pathways .

Q. What advanced techniques characterize intermediate products during multi-step synthesis?

Answer:

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas of unstable intermediates .
  • In situ IR spectroscopy : Track carbonyl stretching frequencies (1700–1750 cm⁻¹) to monitor acetylation progress .
  • 2D NMR (COSY, HSQC) : Assign stereochemistry of cyclohexyl protons and acetyloxymethyl groups .

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